molecular formula C14H13ClN2O B3335614 1-(4-Chloro-2-methylphenyl)-3-phenylurea CAS No. 13142-67-1

1-(4-Chloro-2-methylphenyl)-3-phenylurea

Cat. No.: B3335614
CAS No.: 13142-67-1
M. Wt: 260.72 g/mol
InChI Key: LORSVVSKTARGKE-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)-3-phenylurea is a synthetic organic compound with the molecular formula C14H13ClN2O and a molecular weight of approximately 260.72 g/mol . It belongs to the chemical class of diarylureas, which are characterized by a urea functional group (-NH-CO-NH-) bridging two aromatic rings—in this case, a phenyl ring and a 4-chloro-2-methylphenyl ring . Researchers can identify the compound by its SMILES string (CC1=C(C=CC(=C1)Cl)NC(=O)NC2=CC=CC=C2) and other structural identifiers . While analytical data for this specific compound is limited in the public domain, structurally related chloro- and methyl-phenyl-substituted urea derivatives have been reported in scientific literature as valuable intermediates in medicinal chemistry research, particularly in the synthesis and investigation of compounds with potential biological activity . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13ClN2O/c1-10-9-11(15)7-8-13(10)17-14(18)16-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORSVVSKTARGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304125
Record name 1-(4-chloro-2-methylphenyl)-3-phenylurea
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Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-67-1
Record name NSC164292
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Record name 1-(4-chloro-2-methylphenyl)-3-phenylurea
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Record name 1-(4-CHLORO-2-METHYLPHENYL)-3-PHENYLUREA
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Synthetic Strategies and Methodologies for 1 4 Chloro 2 Methylphenyl 3 Phenylurea and Analogues

Established Synthetic Routes for Diarylureas

The construction of the diarylurea scaffold is most commonly accomplished through a few key bond-forming reactions. These methods have been refined over time to improve efficiency and expand their applicability to a wide range of substituted analogues.

Isocyanate-Aniline Coupling Reactions

The most direct and widely employed method for the synthesis of 1-(4-chloro-2-methylphenyl)-3-phenylurea is the reaction between 4-chloro-2-methylphenyl isocyanate and aniline (B41778), or conversely, phenyl isocyanate and 4-chloro-2-methylaniline (B164923). This reaction is a nucleophilic addition of the amine to the electrophilic isocyanate.

The isocyanate precursors are often generated in situ from the corresponding anilines using phosgene or a safer phosgene equivalent like triphosgene or N,N′-carbonyldiimidazole (CDI) nih.govnih.gov. The reaction of an amine with phosgene or its substitutes provides the isocyanate intermediate, which then reacts with a second amine to form the unsymmetrical diarylurea nih.gov. The reaction is typically carried out in an inert solvent, and the progress can be monitored by the disappearance of the characteristic isocyanate peak in the infrared spectrum.

Table 1: Examples of Isocyanate-Aniline Coupling for Diarylurea Synthesis

Aryl IsocyanateAryl AmineProductYield (%)Reference
Phenyl isocyanate4-Aminoacetophenone1-(4-acetylphenyl)-3-phenylurea-
3-(Trifluoromethyl)phenyl isocyanateVariesSubstituted diarylureas-
Phenyl isocyanateVariesSubstituted diarylureas-

Note: Specific yield data for this compound via this method was not available in the searched literature. The table presents analogous reactions.

Chloroformate-Mediated Syntheses

An alternative to the use of isocyanates involves the reaction of an aniline with a chloroformate, such as phenyl chloroformate, to form a carbamate intermediate nih.govgoogle.comgoogle.com. This carbamate can then be reacted with a second, different aniline to yield the desired unsymmetrical diarylurea nih.govgoogle.comgoogle.com.

For the synthesis of this compound, this two-step process would involve either:

Reacting aniline with phenyl chloroformate to form phenyl carbamate, followed by reaction with 4-chloro-2-methylaniline.

Reacting 4-chloro-2-methylaniline with phenyl chloroformate, followed by reaction with aniline.

This method avoids the direct handling of potentially hazardous isocyanates. The reaction conditions for the first step typically involve a base to neutralize the liberated hydrochloric acid, while the second step may require heating in a suitable solvent google.com.

Alternative Coupling Approaches and Precursor Chemistry

Recent advancements in organic synthesis have led to the development of alternative methods for diarylurea formation, often utilizing transition metal catalysis. Palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool for the synthesis of unsymmetrical diarylureas nih.gov. This approach can involve the coupling of an aryl halide with a monosubstituted urea (B33335) or the sequential arylation of urea itself.

Other innovative approaches include:

Carbonylative Cross-Coupling: Palladium-catalyzed carbonylation of aryl halides in the presence of an amine offers a direct route to the urea linkage.

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can be employed to generate isocyanate intermediates from carboxylic acid derivatives, which can then be trapped with an aniline to form the diarylurea nih.gov.

Isocyanate Surrogates: The use of stable precursors that generate isocyanates in situ, such as 3-aryl-substituted dioxazolones, provides a safer alternative to handling isocyanates directly nih.gov.

Optimization of Synthetic Reaction Conditions

The efficiency and selectivity of diarylurea synthesis can be significantly influenced by the reaction conditions. Careful optimization of parameters such as the solvent system and the use of catalysts or promoters is crucial for achieving high yields of the desired product.

Solvent System Effects on Yield and Selectivity

The choice of solvent can have a profound impact on the rate and outcome of diarylurea synthesis. For isocyanate-aniline coupling reactions, aprotic solvents are generally preferred to avoid side reactions with the isocyanate. The polarity of the solvent can also influence the reaction rate.

Table 2: Effect of Solvent on Diarylurea Synthesis (Illustrative Examples)

ReactantsSolventYield (%)Reference
N,O-Diaryl carbamateN,N-Dimethylformamide (DMF)98 jst.go.jp
N,O-Diaryl carbamateDimethyl sulfoxide (DMSO)32 jst.go.jp
N,O-Diaryl carbamate1,3-Dimethylimidazolidinone (DMI)95 jst.go.jp
Acetoacetanilide and L-prolineToluene92
Acetoacetanilide and L-prolineN,N-Dimethylformamide (DMF)Trace

Note: This table provides examples of solvent effects on related urea syntheses, as specific data for this compound was not found. The data illustrates the significant impact of solvent choice on reaction yield.

In general, polar aprotic solvents like DMF can accelerate the reaction by stabilizing charged intermediates. However, in some cases, less polar solvents like toluene may be preferred to minimize side reactions and facilitate product isolation.

Catalytic Systems and Promoters in Diarylurea Synthesis

While many diarylurea syntheses proceed without a catalyst, particularly the rapid reaction between isocyanates and anilines, certain methodologies rely on catalytic systems to achieve high efficiency.

In palladium-catalyzed cross-coupling reactions, the choice of ligand and base is critical for achieving high yields. For instance, the use of specific phosphine ligands in combination with a suitable base can facilitate the coupling of aryl halides with ureas.

For chloroformate-mediated syntheses, the addition of a base is necessary to scavenge the acid produced during the reaction. Tertiary amines such as triethylamine or pyridine (B92270) are commonly used for this purpose google.com. In some cases, these bases can also act as nucleophilic catalysts, accelerating the formation of the carbamate intermediate.

Recent research has also explored the use of various catalysts for the carbonylation of nitroaromatics or amines to produce ureas and their precursors, offering phosgene-free synthetic routes nih.gov. These catalytic systems often involve transition metals like palladium or rhodium.

Temperature and Pressure Optimization Strategies

The optimization of temperature and pressure is a fundamental aspect of controlling reaction kinetics, yield, and purity in the synthesis of diarylureas. While conventional methods often rely on heating under reflux for extended periods, modern approaches seek to minimize energy consumption and reaction times.

In the synthesis of related urea compounds, such as 1-(2-chloro-4-pyridyl)-3-phenylurea, reaction temperatures are a key variable. For the reaction between a carbamate intermediate and an aniline, preferred temperatures can range from 70-120°C google.com. For the formation of the carbamate precursor itself, a lower temperature range of 0-60°C is often optimal google.com. These ranges highlight that different steps in a multi-step synthesis may require distinct temperature conditions to maximize yield and minimize side-product formation.

Pressure is typically less of a critical variable in many standard urea syntheses, which are often conducted at atmospheric pressure. However, in solvent-free microwave-assisted synthesis, the autogenous pressure generated within the sealed reaction vessel can contribute to accelerating the reaction by allowing temperatures to exceed the normal boiling point of the reactants. Energy-efficient methods that operate at lower temperatures and atmospheric pressure are generally preferred from a green chemistry perspective researchgate.net.

Advanced Synthetic Techniques and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing methodologies that are not only efficient but also environmentally sustainable. These techniques often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Synthesis of Diarylureas

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. niscpr.res.inresearchgate.net This technique offers several advantages over conventional heating, including rapid heating, shorter reaction times, and often higher yields. sci-hub.sersc.org For the synthesis of N,N'-diarylureas, microwave irradiation can be conducted under solvent-free conditions, which is a key principle of green chemistry. niscpr.res.insci-hub.se

In a typical solvent-free microwave synthesis, an aryl primary amine is reacted with a suitable carbonyl source. One reported method involves the reaction of aryl primary amines with ethylacetoacetate under microwave irradiation, which forms the diarylurea product in 4-16 minutes without the need for a catalyst. niscpr.res.in Another approach reacts an isocyanate with an aromatic amine, with reactions completing in 2-5 minutes and yielding products in the 80-95% range. sci-hub.se This rapid, efficient, and solvent-free approach significantly reduces the environmental impact compared to traditional methods that require long reflux times in organic solvents. sci-hub.se

ReactantsMethodReaction TimeYield (%)Reference
Aniline, EthylacetoacetateMicrowave (450W)15 min- niscpr.res.in
2-Nitrophenylisocyanate, Aromatic AmineMicrowave2-5 min80-95% sci-hub.se
3',5'-di-O-acetyl-5-formyl-2'-deoxyuridine, β-keto ester, Ammonium acetateMicrowaveShort86-96% rsc.org

Dioxazolone-Mediated Approaches for Unsymmetrical Ureas

A significant advancement in the synthesis of unsymmetrical ureas involves the use of 1,4,2-dioxazol-5-ones (dioxazolones) as stable isocyanate precursors. tandfonline.comuva.nlsnnu.edu.cn This method provides a safer and more environmentally friendly alternative to the use of highly toxic and hazardous reagents like phosgene or isocyanates. niscpr.res.intandfonline.com

The process involves the thermal or base-promoted decomposition of a 3-substituted dioxazolone, which undergoes decarboxylation to generate an acyl nitrene intermediate. This intermediate then rearranges to form the corresponding isocyanate in situ. uva.nlsnnu.edu.cn The generated isocyanate can then react with an amine to form the desired unsymmetrical urea. tandfonline.com A phosgene- and metal-free synthesis has been developed using 3-substituted dioxazolones and commercially available amines in the presence of sodium acetate as a base and methanol as a solvent under mild heating. tandfonline.com This method is highly chemoselective, producing unsymmetrical ureas in moderate to excellent yields without significant formation of symmetrical byproducts. tandfonline.com More recently, a visible-light-induced, external catalyst-free decarboxylation of dioxazolones has been developed, further enhancing the green credentials of this approach. nih.gov

Sustainable Synthesis Methodologies

Sustainable synthesis is guided by the principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Key principles applicable to the synthesis of this compound and its analogues include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. researchgate.netjddhs.com

The methodologies discussed previously exemplify these principles:

Microwave-assisted synthesis often reduces energy consumption and allows for solvent-free reactions, minimizing waste. sci-hub.se

Dioxazolone-mediated approaches avoid hazardous reagents like phosgene and can be performed under mild conditions, sometimes using recyclable catalysts and solvents. tandfonline.com This aligns with the goal of designing less hazardous chemical syntheses.

The ultimate goal of sustainable synthesis is to develop processes that are not only environmentally benign but also economically viable and efficient, ensuring a holistic approach to chemical manufacturing. researchgate.net

Derivatization Strategies for Structural Diversification

The derivatization of the core diarylurea structure is essential for exploring structure-activity relationships in various applications. By systematically introducing different functional groups, chemists can fine-tune the properties of the molecule.

Introduction of Substituents on Phenyl Moieties

The structural diversity of diarylureas is readily achieved by varying the substituents on either of the phenyl rings. This is typically accomplished by using appropriately substituted anilines or aniline-equivalents as starting materials. For the synthesis of analogues of this compound, one could start with different substituted anilines in place of either 4-chloro-2-methylaniline or aniline.

A wide range of substituted diarylureas has been synthesized using methods like microwave-assisted synthesis, demonstrating the versatility of this approach. niscpr.res.insci-hub.se For example, aromatic amines with both electron-donating and electron-withdrawing substituents have been successfully used to generate a library of compounds. sci-hub.se Similarly, the dioxazolone-mediated synthesis is compatible with a broad scope of amines and substituted dioxazolones, allowing for the generation of diverse products. tandfonline.com For instance, dioxazolones bearing chloro, trifluoromethyl, and cyano groups have been used to produce highly functionalized unsymmetrical ureas in good to excellent yields. tandfonline.com This strategic introduction of various substituents is a cornerstone of drug discovery and materials science, as seen in the optimization of urea derivatives as kinase inhibitors. nih.gov

Starting Material 1 (Amine)Starting Material 2 (Isocyanate Source)Resulting Substituent PatternReference
Various substituted anilines2-NitrophenylisocyanateVaried substituents on one phenyl ring sci-hub.se
Various substituted anilines3-Substituted-1,4,2-dioxazol-5-onesVaried substituents on both phenyl rings tandfonline.com
2-Aminopyridines1-(4-chloro-3-(trifluoromethyl)phenyl)isocyanateTrifluoromethyl and chloro groups on one ring, amino-pyridine on the other nih.gov
4-Bromo-3-methylanilineSodium cyanate, then hydrazine hydrate, then aldehyde/ketoneBromo and methyl groups on one ring, varied semicarbazone on the other nih.gov

Modulation of the Urea Linkage and Heterocyclic Incorporations

Bioisosteric Replacement of the Urea Moiety

A prominent strategy in modifying the core structure of diaryl ureas involves the bioisosteric replacement of the urea functional group. nih.gov This approach aims to retain or improve biological activity while potentially overcoming limitations such as poor solubility and metabolic instability. nih.gov One such bioisostere is the squaramide moiety, which can be introduced to replace the urea group. nih.gov The squaramide's ability to form strong hydrogen bonds and its straightforward preparation make it an attractive alternative. nih.gov

Other heterocyclic motifs have also been successfully employed as urea isosteres. For instance, N-linked and C-linked benzimidazoles, as well as N-linked phenyloxadiazoles, have been identified as moderately active replacements for the phenylurea group in certain contexts. The choice of linkage and the heterocyclic system itself can significantly influence the resulting compound's activity.

Incorporation of Heterocyclic Rings

Synthesis of Triazole-Containing Analogues:

A notable example involves the synthesis of 1,2,3-triazole-cored structures tethering an aryl urea. mdpi.com The synthetic pathway commences with the reaction of a substituted phenyl isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, with propargyl amine to yield a ureido alkyne intermediate. mdpi.com This intermediate then undergoes a click chemistry reaction with various substituted aryl azides to produce the final triazole-containing urea analogues. mdpi.com

Reactant 1 Reactant 2 Product Yield (%)
4-chloro-3-(trifluoromethyl)phenyl isocyanatePropargyl amine1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(prop-2-yn-1-yl)urea91

Table 1: Synthesis of Ureido Alkyne Intermediate mdpi.com

Synthesis of Quinoxalinedione-Bearing Derivatives:

Another approach involves the incorporation of a quinoxalinedione moiety, which can impart rigidity to the molecular framework. nih.gov The synthesis of these derivatives is a multi-step process. nih.gov It begins with the protection of p-aminophenol, followed by O-arylation and subsequent reduction of a nitro group. nih.gov Cyclization with oxalic acid and deprotection yields an amino-functionalized quinoxalinedione. nih.gov This intermediate is then reacted with appropriate isocyanates or carbamates to form the final diaryl urea derivatives. nih.gov

Amine Intermediate Isocyanate/Carbamate Final Product
6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dionePhenyl isocyanate1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylurea
6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione3-(trifluoromethyl) phenyl isocyanate1-(4-((2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Table 2: Synthesis of Diaryl Ureas with Quinoxalinedione Moiety nih.gov

Synthesis of Pyrrole-Containing Analogues:

The incorporation of a pyrrole ring has also been explored. The synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea can be achieved through a one-step or two-step process from (2-aminophenyl)(1H-pyrrol-2-yl)methanone. mdpi.com The one-step synthesis involves a carbonylation reaction using triphosgene, followed by the addition of an aniline to the in situ generated aryl isocyanate, resulting in a 72% yield. mdpi.com The two-step method proceeds through the formation of a carbamate intermediate, which then reacts with an aniline. mdpi.com

Synthetic Method Key Reagents Yield (%)
One-stepTriphosgene, Trimethylamine, 4-methoxyaniline72
Two-stepPhenyl chloroformate, Pyridine, 4-methoxyanilineModerate

Table 3: Comparison of Synthetic Methods for a Pyrrole-Containing Diaryl Urea mdpi.com

Synthesis of Pyridine-Containing Analogues:

The synthesis of analogues containing a pyridine ring, such as 1-(2-chloro-4-pyridyl)-3-phenylurea, can be accomplished by reacting aniline with phenyl chloroformate to form an anilino phenyl formate intermediate. google.com This intermediate is then reacted with 2-chloro-4-aminopyridine to yield the target compound. google.com This method is noted for its accessible starting materials and high reaction yield. google.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles of Diarylurea SAR

N,N'-diarylureas are a class of compounds that have garnered significant attention for their potential as anti-tumor agents. nih.govrsc.org The core structure consists of two aryl (aromatic) rings linked by a urea (B33335) group. The biological activity of these compounds can be finely tuned by introducing various substituents on these aryl rings.

The urea moiety itself is a crucial pharmacophore, a key structural component responsible for the compound's biological activity. nih.gov It often participates in hydrogen bonding interactions with target proteins. nih.govacs.org One side of the diarylurea structure is typically substituted with different aromatic or heterocyclic rings, while the other side is often modified with electron-withdrawing or electron-donating groups. nih.gov

Impact of Substituents on Biological Activities (In Vitro/Pre-clinical)

The type and position of substituents on the phenyl rings of diarylurea derivatives play a pivotal role in determining their biological efficacy.

Halogenation, the introduction of halogen atoms like chlorine (Cl), trifluoromethyl (CF3), and fluorine (F), is a common strategy to enhance the biological activity of diarylurea compounds. researchgate.net

Chlorine and Trifluoromethyl Groups: The presence of electron-withdrawing groups such as chlorine and trifluoromethyl on the terminal phenyl ring has been shown to be advantageous for the biological activity of diarylurea derivatives. nih.gov For instance, a compound with a 4-chloro-3-trifluoromethylphenyl terminal exhibited high activity for C-RAF kinase. nih.gov Similarly, another derivative with a 4-chloro-3-trifluoromethyl substitution showed a significant inhibitory effect on V600E-B-RAF kinase. nih.gov The introduction of a chloro group on the proximal phenyl ring has also been associated with increased antiproliferative activity in some cases. nih.gov The addition of chlorine substituents can sometimes render the molecule cytotoxic. mdpi.com Studies on other types of compounds have also shown that para-chloro halogen additions can enhance in vitro blood-brain barrier permeability. nih.gov

Fluorine: The introduction of fluorine atoms can also lead to potent biological activity. For example, fluorinated N,N'-diarylureas have been identified as potent activators of AMP-activated protein kinase (AMPK). nih.gov The inclusion of multiple fluorine atoms, such as in 2,4,5-trifluoro, 3,4,5-trifluoro, and 2,3,4,5-tetrafluoro ureas, resulted in compounds with activity comparable to or slightly greater than their chlorinated counterparts. nih.gov

The following table summarizes the impact of halogenation on the antiproliferative activity of some diarylurea derivatives against HT-29 and A549 cancer cell lines.

Compound IDR1 (Proximal Ring)R2 (Distal Ring)IC50 (µM) HT-29IC50 (µM) A549
6b 4-Cl4-methylphenyl30.6621.09
6d 4-Clphenyl22.892.250
6e H4-methylphenyl142.6125.3
6g Hphenyl131.3170.6
8a H-152781.91
8b 4-Cl-9771152.4
Sorafenib --14.012.913

Data sourced from a study on novel diaryl urea derivatives. nih.gov

The presence and position of methyl and other alkyl groups can also modulate the biological activity of diarylurea compounds.

Methyl Groups: The introduction of a methyl group on the distal phenyl ring has been shown to increase antiproliferative activity. nih.gov Conversely, in some instances, methyl substitution on the R2 group reduced the antiproliferative activity. nih.gov However, the introduction of a methyl group in the ortho-position of the biphenyl (B1667301) urea moiety has been found to improve inhibitory activity against VEGFR-2. nih.gov

Other Alkyl Groups: The substitution with larger alkyl groups, such as ethyl (C2H5), has been observed to lead to higher potency in certain cancer cell lines. mdpi.com

The electronic properties of the substituents on the aryl rings are a key determinant of the biological activity of diarylureas.

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the aromatic ring, such as halogens (Cl, CF3), are generally favorable for enhancing biological activity. nih.govnih.gov The presence of one or more electron-withdrawing groups on the terminal benzene (B151609) ring is conducive to improved activity. nih.gov SAR analysis has shown that having an electron-withdrawing substituent as the R2 group results in better inhibition than an electron-donating substituent. nih.gov

Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methyl (CH3) and methoxy (B1213986) (OCH3) groups, can have varied effects. nih.gov While methyl groups have shown some positive impact in specific positions, the replacement of a chlorine atom with a methoxy group in one study led to a near-complete loss of inhibitory activity. nih.gov However, in other contexts, N-hydroxybenzimidoyl chloride substrates with electron-donating groups like methoxy or methyl showed good reaction yields in the synthesis of 1,3-diphenylurea (B7728601) derivatives. mdpi.com

Positional Isomerism and Stereochemical Considerations in Activity Modulation

The specific placement of substituents on the aromatic rings (positional isomerism) is a critical factor influencing the biological activity of diarylurea compounds. For instance, the position of a substituent can affect how the molecule binds to its target protein. Stereochemistry, the three-dimensional arrangement of atoms, is also a crucial consideration, although less frequently discussed in the context of this specific compound in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemmethod.com This approach allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

For diarylurea derivatives, QSAR studies have been employed to understand the factors influencing their inhibitory activity against various protein kinases. nih.govmui.ac.ir These models often use descriptors related to the molecule's size, shape, aromaticity, and polarizability to predict its potency. nih.govnih.govmui.ac.ir Both linear (e.g., Multiple Linear Regressions) and non-linear (e.g., Partial Least Squares Support Vector Machine) methods have been utilized in these studies. nih.govmui.ac.ir The insights gained from QSAR models can guide the design of more potent and selective diarylurea-based inhibitors. nih.govnih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for phenylurea derivatives involves establishing a correlation between their structural features and observed biological activities. Various modeling techniques have been employed, ranging from two-dimensional (2D-QSAR) to more complex three-dimensional (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These models are crucial for predicting the biological activities of new compounds, thereby accelerating the discovery process. nih.gov

In a notable study on phenylurea herbicides (PUHs), predictive models were developed to determine their environmental risk limits. nih.govnih.gov This research utilized both Multiple Linear Regression (MLR) and machine learning methods, specifically Random Forest (RF), to predict the Hazardous Concentration for 5% of species (HC5). nih.govnih.gov The models were built based on a dataset of 36 different phenylurea herbicides, and their performance demonstrated a strong capacity for prediction. nih.govnih.gov

Another approach involved developing 2D-QSAR and Hologram QSAR (HQSAR) models to understand the antibody recognition of 12 different phenylurea herbicides. nih.gov These models successfully established a quantitative link between the molecular properties of the herbicides and their interaction with antibodies, which is crucial for developing immunoassays. nih.gov

For structurally related N-phenyl-N'-(2-chloroethyl)ureas (CEUs), 3D-QSAR models using CoMFA and CoMSIA have been developed to understand their anticancer properties. nih.gov These models correlated the cell growth inhibition activities of 56 CEU derivatives with their physicochemical field properties. nih.gov Such models are valuable not only for predicting activity but also for providing insights into the mechanism of action at the molecular level. nih.gov

The table below summarizes the types of predictive models developed for phenylurea derivatives and their key findings.

Model TypeAnalyzed CompoundsPredicted ActivityKey Findings
Multiple Linear Regression (MLR) 36 Phenylurea HerbicidesEnvironmental Risk (HC5)The model showed good predictive performance for environmental risk assessment. nih.govnih.gov
Random Forest (RF) 36 Phenylurea HerbicidesEnvironmental Risk (HC5)The RF model exhibited superior predictive performance compared to the MLR model. nih.govnih.gov
2D-QSAR (Hansch analysis) 12 Phenylurea HerbicidesAntibody Recognition (IC50)Revealed a quadratic correlation between hydrophobicity (logP) and antibody recognition. nih.gov
Hologram QSAR (HQSAR) 12 Phenylurea HerbicidesAntibody Recognition (IC50)Substantiated the importance of substructural features in antigen-antibody interactions. nih.gov
CoMFA & CoMSIA 56 N-phenyl-N'-(2-chloroethyl)ureasAnticancer ActivityCorrelated steric, electrostatic, and hydrophobic fields with cell growth inhibition. nih.gov

Descriptors and Statistical Analysis in QSAR

The foundation of any QSAR model lies in the selection of appropriate molecular descriptors and the application of robust statistical analysis. Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. For phenylurea compounds, a variety of descriptors have been utilized to build predictive models.

In the QSAR study for the environmental risk assessment of phenylurea herbicides, key descriptors were identified as spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors. nih.govnih.gov These were calculated using software like ORCA and Dragon. nih.govnih.gov The statistical significance of the models was evaluated using the coefficient of determination (R²). nih.govnih.gov

A study on the antibody recognition of phenylurea herbicides identified the hydrophobicity parameter (logP) and the energy of the lowest unoccupied molecular orbital (ELUMO) as the most influential descriptors. nih.gov This indicates that both the molecule's partitioning behavior and its electron-accepting capability are crucial for antibody binding. nih.gov The statistical models were built using the Hansch equation, a classic 2D-QSAR approach. nih.gov

For the 3D-QSAR analysis of N-phenyl-N'-(2-chloroethyl)ureas, the primary descriptors were the steric and electrostatic fields in CoMFA, with the addition of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in CoMSIA. nih.gov The statistical method employed was Partial Least Squares (PLS) analysis, which is effective in handling a large number of correlated descriptor variables. ijpsonline.com

The following table details the types of descriptors and statistical methods used in various QSAR studies of phenylurea derivatives.

QSAR Study FocusKey Molecular DescriptorsStatistical Methods
Environmental Risk of PUHs Spatial structural, electronic, hydrophobicityMultiple Linear Regression (MLR), Random Forest (RF)
Antibody Recognition of PUHs Hydrophobicity (logP), ELUMOHansch Analysis, Hologram QSAR
Anticancer Activity of CEUs Steric, electrostatic, hydrophobic fieldsComparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), Partial Least Squares (PLS)

Validation and Application of QSAR Models

The validation of a QSAR model is a critical step to ensure its robustness, reliability, and predictive power for new, untested compounds. basicmedicalkey.com Validation can be performed internally, using the data the model was built on, and externally, using an independent set of compounds. basicmedicalkey.comresearchgate.net

In the QSAR study on the environmental risk of 36 phenylurea herbicides, the developed MLR and RF models were validated and met the requirements set by the Organisation for Economic Co-operation and Development (OECD). nih.govnih.gov The RF model showed a better predictive performance with a higher correlation coefficient (R² = 0.90) compared to the MLR model (R² = 0.86). nih.govnih.gov This demonstrates the robustness and applicability of the model for predicting the environmental risk of other phenylurea herbicides. nih.govnih.gov

For the 2D-QSAR and HQSAR models of phenylurea herbicide immunoassay, internal validation was performed using cross-validation, yielding high q² values of 0.820 and 0.752, respectively. nih.gov A high q² value indicates good internal predictivity of the model. mdpi.com

The 3D-QSAR models (CoMFA and CoMSIA) for N-phenyl-N'-(2-chloroethyl)ureas also showed good internal predictive ability, with cross-validated r² (q²) values ranging from 0.639 to 0.743. nih.gov Such validated models are useful for understanding the structure-activity relationships and can inspire the design of new derivatives with enhanced biological activity. nih.govnih.gov

The application of these validated models is primarily in the prediction of the biological activity of novel compounds, which helps in prioritizing synthesis and testing, thereby saving time and resources. nih.gov For instance, the validated models for phenylurea herbicides can be used to assess the potential ecological risk of newly designed herbicides before their synthesis. nih.govnih.gov

The table below presents the validation statistics for various QSAR models developed for phenylurea and related compounds.

ModelValidation MethodStatistical ParameterValue
MLR for PUH Environmental Risk Internal Validation0.86 nih.govnih.gov
RF for PUH Environmental Risk Internal Validation0.90 nih.govnih.gov
2D-QSAR for PUH Immunoassay Cross-validation0.820 nih.gov
HQSAR for PUH Immunoassay Cross-validation0.752 nih.gov
CoMFA for CEU Anticancer Activity Cross-validation0.639 - 0.743 nih.gov
CoMSIA for CEU Anticancer Activity Cross-validation0.639 - 0.743 nih.gov

Mechanistic Investigations of Biological Activity in Vitro/pre Clinical

Enzyme Inhibition and Modulation Studies

The core structure of phenylurea is a recognized pharmacophore that interacts with numerous enzymes. Research into compounds structurally related to 1-(4-Chloro-2-methylphenyl)-3-phenylurea has demonstrated significant inhibitory activity against several classes of enzymes.

The phenylurea scaffold is a key feature in many kinase inhibitors. While direct data on this compound is limited, extensive research on its analogs provides strong evidence for its potential as a kinase inhibitor.

Raf1 and JNK1: Research into structurally similar phenylurea derivatives has identified them as dual inhibitors of Raf1 and JNK1 kinases. A study exploring 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives found that a specific analog, 1-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea, exhibited significant inhibition of both Raf1 and JNK1. nih.govresearchgate.netdocumentsdelivered.com At a concentration of 50 μM, this compound inhibited Raf1 by 66% and JNK1 by 67%. nih.govresearchgate.netdocumentsdelivered.com This dual inhibition suggests that the phenylurea moiety is a viable scaffold for targeting these specific kinases. Molecular docking studies have further supported that these derivatives can fit within the binding domains of both Raf1 and JNK1. nih.govresearchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical target in cancer therapy due to its role in angiogenesis. The phenylurea structure is integral to several known VEGFR-2 inhibitors. For instance, a thieno[2,3-d]pyrimidine (B153573) derivative featuring a 1-(3-chloro-4-methylphenyl)-3-phenyl urea (B33335) tail demonstrated highly potent VEGFR-2 inhibition with an IC₅₀ value of 21 nM. nih.gov Another study identified 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea as a potent inhibitor of KDR (VEGFR-2) with an IC₅₀ of 0.0689 µM. nih.gov These findings underscore the importance of the substituted phenylurea motif for high-affinity binding and inhibition of VEGFR-2.

c-KIT: The c-KIT receptor tyrosine kinase is another important target in oncology. Phenylurea compounds are listed among the substances that act as c-KIT inhibitors. nih.gov For example, the multi-kinase inhibitor Sorafenib, which contains a phenylurea core, is known to inhibit c-KIT with an IC₅₀ of 68 nM. selleckchem.com However, the specificity can vary, as some pan-RAF inhibitors with a urea structure have been shown to have minimal activity against c-KIT. researchgate.net Research on 5-phenyl-thiazol-2-ylamine derivatives with a urea substituent also identified potent c-KIT inhibitors. acs.org

PI3K: The PI3K/mTOR signaling pathway is fundamental to cell growth and proliferation. While direct inhibition by simple phenylureas is less documented, phenylsulfonylurea derivatives have been successfully designed as PI3K/mTOR dual inhibitors. nih.govbohrium.com Furthermore, certain N,Nʹ-diarylurea derivatives have been shown to modulate the PI3K-downstream pathway of Akt/GSK-3β/c-Myc in non-small-cell lung cancer cells, indicating an indirect regulatory role. researchgate.net

Table 1: Kinase Inhibition by Phenylurea Derivatives

Kinase TargetCompoundInhibition DataReference
Raf11-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea66% inhibition at 50 µM nih.gov
JNK11-(3-chloro-4-(6-ethyl-4-oxo-4H-chromen-2-yl)phenyl)-3-(4-chloro-phenyl)urea67% inhibition at 50 µM nih.gov
VEGFR-2Thieno[2,3-d]pyrimidine with 1-(3-chloro-4-methylphenyl)-3-phenyl urea tail (21e)IC₅₀ = 21 nM nih.gov
VEGFR-21-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea (5a)IC₅₀ = 68.9 nM nih.gov
c-KITSorafenib (a phenylurea-containing drug)IC₅₀ = 68 nM selleckchem.com
PI3KαPhenylsulfonylurea derivative (19a)Moderate Inhibition Rate at 10 µM nih.gov

Beyond kinases, the phenylurea structure has been investigated for its effects on other enzyme systems, particularly soluble Epoxide Hydrolase (sEH).

Epoxide Hydrolase: Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory lipid epoxides. nih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. mdpi.com The 1,3-disubstituted urea scaffold is a hallmark of the most successful sEH inhibitors. nih.gov Potent inhibition has been demonstrated with numerous urea-based compounds, with some reaching picomolar efficacy. nih.gov For example, trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB), a urea derivative, is a highly potent sEH inhibitor with an IC₅₀ value of 1.3 nM. nih.gov Another study on sulfonylurea derivatives identified compounds with significant sEH inhibition, with one reaching an IC₅₀ of 3.87 nM. mdpi.com This body of evidence strongly suggests that the urea functional group is critical for interacting with the sEH active site.

There is currently no available research in the reviewed literature detailing the inhibitory activity of this compound or its close analogs on TACE, Prostaglandin E Synthase, or Cyclooxygenase.

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibition by Urea Derivatives

Enzyme TargetCompoundInhibition Data (IC₅₀)Reference
Human sEHtrans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)1.3 nM nih.gov
Human sEHcis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (c-AUCB)0.89 nM nih.gov
Human sEHSulfonylurea derivative (15a)3.87 nM mdpi.com
Human sEHDiphenyl substituted cyclopropyl (B3062369) urea (14)2.3 nM uni.lu

Receptor Binding and Allosteric Modulation

The diarylurea structure is also capable of interacting with G protein-coupled receptors (GPCRs), most notably the cannabinoid receptor 1 (CB1).

The CB1 receptor is a key component of the endocannabinoid system and a target for numerous therapeutic areas. Allosteric modulation offers a nuanced approach to altering receptor function compared to direct agonism or antagonism. Diarylureas have emerged as a significant class of CB1 allosteric modulators. acs.org

A prominent example is the compound PSNCBAM-1 (1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), which is structurally analogous to this compound. nih.govcaymanchem.com PSNCBAM-1 is a well-characterized negative allosteric modulator (NAM) of the CB1 receptor. caymanchem.comrndsystems.com It exhibits a complex pharmacological profile where it acts as a positive allosteric modulator (PAM) of agonist binding, while simultaneously acting as a NAM of agonist-induced functional activity. acs.orgnih.gov

Specifically, PSNCBAM-1 enhances the binding of the CB1 agonist [³H]CP55,940, with one study reporting an EC₅₀ of 167 nM for this potentiation. acs.org Conversely, it inhibits agonist-induced CB1 receptor activation with IC₅₀ values of 45.2 nM against CP55,940 and 74.3 nM in a calcium mobilization assay. acs.orgcaymanchem.com This dual activity is a hallmark of many CB1 allosteric modulators and highlights the ability of the diarylurea scaffold to stabilize receptor conformations that favor agonist binding but are incompetent for signaling. Structure-activity relationship (SAR) studies have confirmed that the 4-chlorophenyl group is a favorable substitution for this activity. acs.org

Table 3: CB1 Receptor Allosteric Modulation by PSNCBAM-1 (A Diarylurea Analog)

AssayModulation TypeParameterValueReference
[³H]CP55,940 BindingPositive Allosteric Modulator (PAM)EC₅₀167 nM acs.org
CP55,940-induced Calcium MobilizationNegative Allosteric Modulator (NAM)IC₅₀74.3 nM caymanchem.com
CP55,940-induced Yeast Reporter AssayNegative Allosteric Modulator (NAM)IC₅₀45.2 nM caymanchem.com
Selectivity vs. CB2 ReceptorSelective for CB1IC₅₀>10,000 nM caymanchem.com

A review of the scientific literature did not yield studies describing interactions between this compound or related phenylurea compounds and beta-adrenoceptors. The primary antagonists and agonists for these receptors belong to different chemical classes. nih.govguidetopharmacology.org

Cellular Pathway Modulation (In Vitro)

The enzymatic and receptor-level activities of phenylurea derivatives translate into the modulation of key intracellular signaling pathways.

The inhibition of Raf1 and JNK1 by phenylurea analogs directly impacts the MAPK/ERK signaling cascade. nih.govresearchgate.net Studies on a dual Raf1/JNK1 inhibitor from this class demonstrated a marked inhibition of pERK1/2 expression in HepG2 cells, which correlated with an inhibition of cell proliferation (IC₅₀ of 8.3 μM). nih.gov This indicates that these compounds can suppress one of the primary pathways involved in cell growth and survival.

In the context of CB1 receptor modulation, diarylureas like PSNCBAM-1 have been shown to inhibit agonist-induced intracellular calcium mobilization and [³⁵S]GTPγS binding. acs.orgnih.gov This demonstrates an ability to interfere with the G-protein coupling and subsequent second messenger signaling that is characteristic of CB1 receptor activation.

Furthermore, other N,Nʹ-diarylurea derivatives have been found to inhibit the Akt/GSK-3β/c-Myc signaling pathway in lung cancer cells. researchgate.net This pathway is downstream of PI3K and is critical for cell survival and proliferation. Treatment with these urea derivatives led to decreased phosphorylation of Akt, indicating a disruption of this pro-survival pathway. researchgate.net

Identification of Novel Molecular Targets for this compound Analogues

The versatile diarylurea scaffold has been successfully adapted to create inhibitors for a variety of molecular targets beyond translation initiation. The development of these analogues involves modifying the peripheral chemical groups of the core phenylurea structure to achieve specific interactions with the binding sites of different proteins.

One major area of success has been in the development of kinase inhibitors. Several diarylurea compounds, including Sorafenib and Regorafenib, are established multi-kinase inhibitors used in cancer therapy. nih.gov Following this blueprint, novel diarylurea derivatives have been designed to target other critical kinases. For instance, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives were developed as potent dual inhibitors of the receptor tyrosine kinases c-MET and VEGFR-2, both of which are important drivers of tumor growth and angiogenesis. nih.gov

Beyond kinases, the diarylurea structure has been utilized to create dual-action ligands. In one study, novel phenyl-urea derivatives were designed that could simultaneously activate glucokinase (GK), a key regulator of glucose metabolism, and the nuclear receptor peroxisome proliferator-activated receptor γ (PPARγ), a master regulator of adipogenesis. researchgate.net Furthermore, other synthetic efforts have focused on creating diarylurea derivatives that bear a quinoxalindione moiety, inspired by the structure of Sorafenib, to explore new interactions and potential biological activities. nih.gov These examples underscore the chemical tractability of the diarylurea scaffold in generating compounds with novel and diverse molecular targets.

Selectivity and Potency Profiling in In Vitro Systems

The efficacy of a drug candidate is defined by its potency (the concentration required to produce an effect) and its selectivity (its ability to interact with a specific target over others). In vitro studies are essential for characterizing these properties for novel compounds.

Analogues of this compound have demonstrated significant potency and, in some cases, interesting selectivity profiles. For example, the eIF4A inhibitor eFT226 showed preferential activity, inhibiting the proliferation of cells deficient in the tumor suppressors TSC2 or PTEN more effectively than normal cells. mdpi.com This selectivity is tied to the hyperactive mTOR signaling in these cells, which increases their dependence on eIF4A-mediated translation. mdpi.com

In the case of dual c-MET and VEGFR-2 inhibitors, several compounds showed high potency in enzymatic assays. The data below highlights the half-maximal inhibitory concentrations (IC₅₀) for selected compounds against these two kinase targets.

Compoundc-MET IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
2f 2435
2n 1824
2d 65310
2j 150290
2k 170320
This table displays the in vitro potency of selected 1,3-diphenylurea analogues against c-MET and VEGFR-2 kinases. nih.gov

This table demonstrates that compounds 2f and 2n are highly potent dual inhibitors, with nanomolar efficacy against both targets. nih.gov In contrast, compounds like 2d show a degree of selectivity, being more potent against c-MET than VEGFR-2. nih.gov Structural studies on how the tumor suppressor PDCD4 interacts with eIF4A have also provided insights into achieving high-affinity binding, noting that both of its MA3 domains are required to form the most stable inhibitory complex with eIF4A. nih.govembopress.org

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-Chloro-2-methylphenyl)-3-phenylurea, DFT calculations offer a detailed understanding of its fundamental chemical properties.

HOMO-LUMO Analysis and Charge Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and charge transfer characteristics of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

In donor-acceptor systems, the analysis of HOMO and LUMO can predict the possibility and nature of intramolecular charge transfer (ICT). For phenylurea derivatives, the urea (B33335) bridge and the substituted phenyl rings can act as donor and acceptor moieties. The distribution of HOMO and LUMO across the molecular structure reveals the sites prone to electrophilic and nucleophilic attack and the pathways of electron transfer upon excitation.

Table 1: Frontier Molecular Orbital (FMO) Properties

Parameter Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO. A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net

| Charge Transfer | Movement of electron density from a donor part to an acceptor part of the molecule. | The presence of electron-withdrawing (Cl) and electron-donating (CH3) groups influences the ICT character. |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, making these sites susceptible to electrophilic interactions. Positive potential would be expected around the N-H protons of the urea linkage, indicating these are sites for nucleophilic attack. This information is critical for understanding hydrogen bonding interactions and the molecule's potential binding to biological targets.

Vibrational Spectroscopy Predictions and Assignments

Theoretical vibrational analysis using DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and comparing them with experimental data, a detailed assignment of the spectral bands to specific vibrational modes of the molecule can be achieved. This comparison helps to confirm the molecular structure and provides insights into the bonding and conformational properties.

For a related compound, 4-chloro-2-methylphenyl isocyanate, DFT calculations at the B3LYP/6-311G* level have been used to assign vibrational modes. Similar calculations for this compound would allow for the characteristic vibrations of the urea moiety (N-H, C=O stretching) and the substituted phenyl rings to be precisely identified.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand ligand-protein interactions and to estimate the binding affinity of a compound to a specific biological target.

Ligand-Protein Interaction Prediction and Binding Affinity

Molecular docking simulations can be used to predict how this compound interacts with the active site of a target protein. These simulations calculate a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and favorable ligand-protein complex. Studies on similar phenylurea derivatives have shown their potential to bind to various protein targets, including kinases and receptors involved in cell signaling pathways.

Table 2: Example Data from Molecular Docking of a Phenylurea Derivative

Target Protein PDB ID Binding Energy (kcal/mol) Interacting Residues Type of Interaction
Checkpoint Kinase 1 2YWP -67.19 - -
Protein Kinase B 1O6K -8.5 LYS158, GLU210 Hydrogen Bond

Note: This table is illustrative, based on data for related phenylurea compounds, to demonstrate the type of information generated from docking studies.

Identification of Key Binding Motifs and Residues

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand within the protein's binding pocket. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For this compound, the urea group is a key motif for forming hydrogen bonds with amino acid residues like aspartate, glutamate, and asparagine. The phenyl rings can participate in hydrophobic and pi-pi or pi-alkyl interactions with residues such as phenylalanine, tyrosine, and tryptophan. Identifying these key binding motifs is crucial for optimizing the compound's structure to enhance its potency and selectivity as a potential therapeutic agent.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and dynamic behavior of a molecule like this compound and its complexes with biological targets. nih.gov

The conformational flexibility of the urea linkage and the rotational freedom of the phenyl and chloromethylphenyl rings in this compound are critical determinants of its biological activity. MD simulations can elucidate the preferred conformations of this molecule in different environments, such as in aqueous solution or within the binding site of a protein. This understanding is crucial for rational drug design, as the bioactive conformation may differ significantly from the lowest-energy conformation in isolation.

When the biological target of this compound is known, MD simulations can be employed to study the dynamics of the ligand-target complex. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the compound. Furthermore, MD simulations can shed light on the residence time of the ligand in the binding pocket and the conformational changes induced in the target protein upon binding, which are important aspects of its mechanism of action. While specific MD simulation data for this compound is not extensively published, the principles are widely applied to similar phenylurea-containing compounds in drug discovery projects. For instance, MD simulations have been used to analyze the stability of related phenylurea derivatives in the binding sites of kinases, revealing critical interactions for inhibitory activity. nih.govresearchgate.net

Table 1: Hypothetical MD Simulation Parameters for Conformational Analysis of this compound

ParameterValue
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelExplicit (e.g., TIP3P water)
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs
EnsembleNPT (Isothermal-isobaric)

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For this compound, which can serve as a scaffold or a starting point, virtual screening can be used in several ways. If a biological target is identified, structure-based virtual screening (SBVS) can be performed. This involves docking a library of compounds into the three-dimensional structure of the target's binding site and scoring their potential binding affinity. mdpi.comresearchgate.net The top-scoring compounds are then selected for experimental testing.

Alternatively, if the target structure is unknown, ligand-based virtual screening (LBVS) can be employed. This method uses the chemical structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties.

Building upon the scaffold of this compound, virtual libraries of analogs can be designed and screened in silico. nih.gov By systematically modifying different parts of the molecule (e.g., substituting the chloro or methyl groups, altering the phenyl ring), a vast chemical space can be explored computationally. The designed compounds can then be filtered based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and docking scores to prioritize the most promising candidates for synthesis and biological evaluation. nih.gov

Table 2: Example of a Virtual Library Design Strategy Based on the this compound Scaffold

R1 (on the phenyl ring)R2 (on the 4-chloro-2-methylphenyl ring)
-H-Cl
-F-Br
-Cl-I
-Br-CH3
-CH3-CF3
-OCH3-OCH3

Cheminformatics Approaches for Chemical Space Exploration and Analog Design

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. It plays a vital role in modern drug discovery by enabling the exploration of vast chemical spaces and the design of novel molecules with desired properties.

For this compound, cheminformatics tools can be used to analyze its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. These properties are critical for drug-likeness and pharmacokinetic behavior. By comparing the properties of this compound to those of known drugs, researchers can assess its potential as a drug candidate.

Furthermore, cheminformatics approaches can be used to explore the chemical space around the this compound scaffold. This involves generating a diverse set of virtual analogs and mapping their properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be applied if biological activity data is available for a series of related compounds. QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the activity of novel, unsynthesized compounds.

Similarity searching and clustering are other powerful cheminformatics techniques. By searching large chemical databases for compounds similar to this compound, researchers can identify existing molecules with potentially similar biological activities. Clustering a library of virtual analogs based on their structural or physicochemical properties can help in selecting a diverse subset of compounds for synthesis, ensuring a broad exploration of the chemical space.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
XlogP4.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds3

Research Applications of Diarylurea Scaffolds

Agrochemical Research Applications

In the agricultural sector, diarylurea compounds are investigated for their biological activities that can be harnessed for crop protection and enhancement. The structural versatility of the diarylurea scaffold allows for the synthesis of derivatives with a wide range of effects on plants and their pathogens.

Plant Growth Regulation Mechanisms (e.g., Forchlorfenuron Analogues)

Diarylureas are prominent in research focused on plant growth regulators. A notable example is Forchlorfenuron (CPPU), a synthetic cytokinin of the phenylurea class, which is used to increase fruit size and yield in various crops like grapes and kiwifruits. nih.govpreprints.orgnih.gov The mechanism of action for these compounds involves promoting cell division and differentiation, acting synergistically with natural auxins. nih.gov

Research into Forchlorfenuron analogues aims to develop more potent or selective plant growth regulators. nih.govresearchgate.net Structural modifications to the diarylurea backbone can significantly influence biological activity. For instance, the nature and position of substituents on the phenyl rings are critical. While Forchlorfenuron is N-(2-chloro-4-pyridyl)-N'-phenylurea, analogues with different halogen substitutions or other functional groups are synthesized and tested to understand structure-activity relationships. mdpi.com These studies explore how modifications impact the compound's ability to interact with cytokinin receptors in plants, thereby influencing processes like fruit set, growth, and ripening. nih.gov The compound 1-(4-Chloro-2-methylphenyl)-3-phenylurea, as a structural relative, falls within the chemical space explored for cytokinin-like activity.

Table 1: Examples of Forchlorfenuron Analogues and Their Investigated Effects

Compound/Analogue Investigated Effect Reference
Forchlorfenuron (FCF) Inhibition of tumor cell growth in vitro. mdpi.com mdpi.com
FCF-2-I (2-iodo analogue) Stronger inhibition of malignant mesothelioma cell growth compared to FCF. mdpi.com mdpi.com
FCF-2-CF3 (2-trifluoromethyl analogue) Potent inhibition of malignant mesothelioma cell growth in vitro. mdpi.com mdpi.com
UR214-1, UR214-7, UR214-9 More effective than FCF in decreasing viability and proliferation in ovarian and endometrial cancer cell lines. nih.govresearchgate.net nih.govresearchgate.net

Herbicide Development and Mode of Action Research

The phenylurea class of compounds has a long history in herbicide development. These herbicides typically act by inhibiting photosynthesis at the photosystem II (PSII) level. ucanr.edu The mode of action involves blocking the electron transport chain, which halts the conversion of light energy into chemical energy (ATP and NADPH). ucanr.edu This disruption leads to the formation of highly reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in cell death and necrosis. ucanr.edupurdue.edu

Research in this area focuses on synthesizing new diarylurea derivatives to discover novel herbicides with improved efficacy, selectivity, or a different mode of action to combat herbicide resistance. okstate.edu The specific substitutions on the aryl rings of the diarylurea scaffold determine the compound's binding affinity to the target site in PSII, as well as its uptake, translocation, and metabolism within the plant. nih.gov For example, the presence of a 4-chloro-3-(trifluoromethyl)phenyl group in some diarylureas has been associated with potent herbicidal activity. nih.gov The structure of this compound, with its specific substitution pattern, makes it a candidate for investigation within herbicide research programs. Studies on thiadiazolyl urea (B33335) herbicides have shown that the selectivity between tolerant and susceptible plants can be due to different rates of N-demethylation, a metabolic process that detoxifies the compound within the plant. nih.gov

Fungicidal and Antimicrobial Research (In Vitro)

The diarylurea scaffold has emerged as a promising framework for the development of new antimicrobial and fungicidal agents, particularly in the face of rising multidrug resistance. ekb.eg Research has demonstrated that certain diarylurea derivatives exhibit potent activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and various fungi. nih.govencyclopedia.pub

The mechanisms of antimicrobial action for diarylureas are diverse and can include the inhibition of essential enzymes like DNA gyrase, disruption of cell membrane integrity, or interference with peptidoglycan synthesis. ekb.eg For example, the diarylurea compound PQ401 has been shown to kill both growing and non-growing antibiotic-tolerant methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the lipid bilayer of the cell membrane. ewha.ac.krnih.gov In vitro studies are crucial for screening newly synthesized compounds, such as derivatives of this compound, to determine their minimum inhibitory concentration (MIC) against various microbial strains. Structure-activity relationship (SAR) studies help to identify the chemical features that enhance potency and selectivity. ekb.eg For instance, some studies have synthesized and screened diarylureas against fungi like Botrytis cinerea, a common plant pathogen, to identify compounds with higher fungicidal activity than existing commercial fungicides. mdpi.commdpi.com

Table 2: In Vitro Antimicrobial Activity of Selected Diarylurea Compounds

Compound Target Organism(s) Observed Activity/Mechanism Reference
PQ401 Methicillin-resistant Staphylococcus aureus (MRSA) Kills both growing and non-growing cells by lipid bilayer disruption. ewha.ac.krnih.gov ewha.ac.krnih.gov
PK150 (Sorafenib derivative) Pathogenic strains of S. aureus Anti-bacterial activity at sub-micromolar concentrations. encyclopedia.pub encyclopedia.pub
Compounds 13 & 14 Shigella boydii, Enterococcus faecalis, Bacillus cereus More active than reference standards (MIC = 31.3 µg/mL). nih.govencyclopedia.pub nih.govencyclopedia.pub
Compounds 15, 16, 17 MRSA Active against MRSA with MIC values of 8-10 µg/mL. nih.govencyclopedia.pub nih.govencyclopedia.pub

Materials Science Applications

Beyond biological applications, the structural characteristics of diarylureas make them interesting candidates for research in materials science. The rigid aromatic rings and the hydrogen-bonding capability of the urea group facilitate the formation of well-ordered structures with potentially useful optical and electronic properties.

Non-Linear Optical (NLO) Properties Investigation

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical data storage and laser technology. derpharmachemica.com Urea and its derivatives are known to exhibit NLO properties, particularly second-harmonic generation (SHG), which is the ability to convert incident laser light of a certain frequency into light with twice that frequency. nih.govresearchgate.net

Supramolecular Assembly and Crystal Engineering

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired properties. researchgate.net The urea group is an excellent functional group for this purpose due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). This allows diarylurea molecules to self-assemble into well-defined one-, two-, or three-dimensional networks through predictable hydrogen-bonding patterns. sc.edu

Researchers study the supramolecular assembly of diarylureas to create novel materials with specific architectures and functions. The substituents on the phenyl rings play a critical role in directing the assembly process, influencing the crystal packing through steric effects and other non-covalent interactions like π-π stacking or halogen bonding. researchgate.net By systematically varying these substituents, scientists can control the resulting supramolecular structure. For example, the introduction of perfluorophenyl groups has been used to influence molecular arrangement through phenyl-perfluorophenyl interactions. researchgate.net Understanding the crystallization behavior of compounds like this compound provides insights into how intermolecular forces govern the formation of solid-state structures, which is fundamental for designing materials with tailored properties.

Role as Pharmaceutical Intermediates in Research Synthesis

The diarylurea scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized for its structural attributes that allow for a wide range of biomedical applications. researchgate.net This structural motif is a key component in numerous compounds with therapeutic potential, including antithrombotic, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net The versatility of the diarylurea core, characterized by a urea linkage flanked by two aryl ring systems, makes it an essential building block, or intermediate, in the synthesis of more complex and highly active pharmaceutical agents.

The fundamental importance of the diarylurea structure lies in its ability to act as a rigid and stable linker that correctly orients the two aromatic rings for optimal interaction with biological targets. The urea moiety itself is a potent hydrogen bond donor (through its N-H groups) and acceptor (via the carbonyl oxygen), facilitating strong binding to the active sites of enzymes and receptors. researchgate.net This characteristic is pivotal in the design of various enzyme inhibitors.

In research synthesis, compounds like this compound serve as foundational intermediates for developing novel therapeutic agents. The synthesis of diarylurea derivatives is a central focus for researchers aiming to create small molecules capable of binding to a variety of biological targets. nih.gov For example, numerous kinase inhibitors, a critical class of anticancer drugs, are based on the diarylurea scaffold. researchgate.net Drugs such as Sorafenib, Regorafenib, and Linifanib, which are either in clinical use or have been in clinical trials, all feature the diarylurea core and target signaling pathways implicated in cancer proliferation. researchgate.netnih.gov

The research and development process often involves the parallel synthesis of extensive libraries of diarylurea compounds to explore structure-activity relationships (SAR). umn.edu By systematically modifying the substituents on the aryl rings, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. For instance, research into selective cyclooxygenase-2 (COX-2) inhibitors has utilized the diarylurea scaffold to design new non-steroidal anti-inflammatory drugs (NSAIDs). In one such study, a series of 1,3-diarylurea derivatives were synthesized and evaluated, leading to the identification of a potent and highly selective COX-2 inhibitor. nih.gov

The table below summarizes the findings from a study on diarylurea derivatives designed as COX-2 inhibitors, demonstrating how systematic chemical modification of the scaffold impacts biological activity.

CompoundSubstitution on N-3 Phenyl RingCOX-2 IC₅₀ (μM)COX-2 Selectivity Index (SI)
4a H0.25>400
4b 4-F0.18>555
4c 4-Cl0.15>666
4d 4-Me0.13192.3
4e 4-OMe0.11203.6
Celecoxib (Reference) -0.06405
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. nih.gov

This data illustrates the role of the diarylurea scaffold as a tunable intermediate. By starting with a core structure and introducing different functional groups (like fluorine, chlorine, methyl, or methoxy) onto one of the phenyl rings, researchers can systematically alter the compound's inhibitory concentration (IC₅₀) and selectivity, paving the way for more effective and safer drugs.

Furthermore, the diarylurea framework is integral to the synthesis of inhibitors for other critical biological targets, such as the insulin-like growth factor receptor (IGF-1R), which is implicated in cancer growth. umn.edu Research in this area involves creating libraries of diarylurea compounds by coupling various aryl amines with aryl isocyanates to identify molecules with moderate to high inhibitory activity. umn.edu The versatility of the diarylurea scaffold allows it to serve as a starting point for developing treatments for a broad spectrum of diseases, from cancer to inflammatory conditions and infectious diseases. researchgate.netresearchgate.net

The following table lists several diarylurea-based compounds that have been investigated for their therapeutic applications, highlighting the central role of this scaffold in pharmaceutical research.

Compound NameTherapeutic Target/ApplicationStatus
Sorafenib Kinase Inhibitor (RAF, KDR, etc.) / AnticancerClinically Used nih.gov
Regorafenib Kinase Inhibitor / AnticancerClinically Used nih.gov
Linifanib Kinase Inhibitor / AnticancerClinical Trial nih.gov
Tivozanib Kinase Inhibitor / AnticancerClinical Trial nih.gov
Lenvatinib Kinase Inhibitor / AnticancerClinically Used nih.gov
This table presents examples of drugs built upon the diarylurea scaffold. researchgate.netnih.gov

Degradation and Environmental Fate Studies Academic Perspective

Biochemical Degradation Pathways (e.g., Microbial and Enzymatic Cleavage)

The breakdown of phenylurea herbicides in the environment is predominantly a biological process, driven by the metabolic activities of soil microorganisms. nih.govcambridge.org While specific studies on 1-(4-Chloro-2-methylphenyl)-3-phenylurea are limited, the degradation pathways for structurally similar phenylurea herbicides are well-documented and provide a strong model for its expected biochemical transformation.

The microbial metabolism of phenylurea herbicides generally proceeds through two primary enzymatic reactions: N-dealkylation and hydrolysis of the urea (B33335) bridge. oup.comresearchgate.net For many N,N-dimethyl-substituted phenylureas, the initial and often rate-limiting step is mono-N-demethylation. researchgate.net This is followed by a second demethylation step and subsequent hydrolysis of the urea side chain to yield the corresponding aniline (B41778) derivative. researchgate.net

In the case of this compound, which lacks N-alkyl groups on the terminal nitrogen of the urea moiety, the primary enzymatic attack is expected to be the hydrolysis of the urea bond. This cleavage is catalyzed by hydrolase enzymes, specifically amidases, which have been identified in various soil bacteria such as Arthrobacter sp. oup.comnih.gov This enzymatic hydrolysis would cleave the molecule into 4-chloro-2-methylaniline (B164923) and phenylamine (aniline).

Several bacterial strains have been identified that are capable of degrading various phenylurea herbicides. For instance, Ochrobactrum anthropi CD3 has demonstrated the ability to completely remove herbicides like diuron (B1670789), linuron, and chlorotoluron (B1668836) from aqueous solutions. nih.gov Similarly, strains of Arthrobacter and Sphingomonas have been shown to metabolize these compounds. oup.comresearchgate.net The enzymatic machinery in these organisms, particularly phenylurea hydrolases, exhibits a broad substrate specificity, suggesting they could also act on this compound. oup.comresearchgate.net

The rate and extent of biochemical degradation are influenced by various environmental factors, including soil type, organic matter content, moisture, temperature, and the presence of a microbial community adapted to the compound. oup.com

Table 1: Examples of Microorganisms Involved in Phenylurea Herbicide Degradation

MicroorganismDegraded Herbicide(s)Key Degradation StepReference
Arthrobacter globiformis D47Diuron, Linuron, IsoproturonHydrolysis of urea side chain oup.com
Sphingomonas sp. SRS2IsoproturonN-demethylation oup.com
Ochrobactrum anthropi CD3Diuron, Linuron, ChlorotoluronComplete removal from solution nih.gov
Bacillus sphaericusLinuronHydrolysis oup.com

Photochemical Degradation Processes

In addition to biochemical breakdown, this compound is susceptible to photochemical degradation, a process driven by the absorption of light, particularly in the ultraviolet (UV) spectrum of sunlight. rsc.org This abiotic degradation pathway is especially relevant on soil surfaces and in the upper layers of water bodies. oup.comnih.gov

The photochemical transformation of phenylurea herbicides can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter (DOM). rsc.orgnih.gov

For halogenated phenylureas, photohydrolysis is a major transformation pathway, where the halogen substituent on the phenyl ring is replaced by a hydroxyl group. rsc.org In the case of this compound, this would lead to the formation of a hydroxylated derivative. Other potential photochemical reactions include the oxidation of the methyl group and cleavage of the urea bridge. rsc.orgnih.gov

Studies on the photocatalytic degradation of related compounds like chlortoluron and diuron using semiconductor materials such as titanium dioxide (TiO₂) have shown that the process is initiated by the generation of highly reactive hydroxyl radicals (•OH). nih.govnih.gov These radicals can attack the herbicide molecule at various sites, leading to hydroxylation of the aromatic ring, demethylation (if applicable), dearylation, and dechlorination. nih.gov

The efficiency of photochemical degradation is influenced by factors such as light intensity, pH, and the presence of photosensitizers or quenchers in the environment. rsc.orgnih.gov

Table 2: Key Photochemical Degradation Reactions of Phenylurea Herbicides

Reaction TypeDescriptionResulting ProductsReference
PhotohydrolysisReplacement of a halogen atom with a hydroxyl group.Hydroxylated derivatives rsc.org
OxidationAddition of oxygen or removal of hydrogen.Oxidized methyl groups, hydroxylated rings rsc.orgnih.gov
N-DealkylationRemoval of alkyl groups from the urea nitrogen.Dealkylated derivatives nih.gov
DearylationCleavage of the bond between the phenyl ring and the urea nitrogen.Anilines and urea derivatives nih.gov
DechlorinationRemoval of a chlorine atom.Dechlorinated derivatives nih.gov

Identification of Transformation Products and their Research Significance

The degradation of this compound, whether through biochemical or photochemical pathways, results in the formation of various transformation products (TPs). The identification of these TPs is crucial for a complete understanding of the parent compound's environmental fate and potential toxicological impact, as some TPs can be more mobile or toxic than the original molecule. nih.govnih.gov

Based on the degradation pathways of analogous phenylurea herbicides, several potential transformation products of this compound can be predicted.

Biochemical Transformation Products:

4-Chloro-2-methylaniline: Formed by the enzymatic hydrolysis of the urea bridge. oup.comnih.gov This is a primary and significant metabolite.

Phenylamine (Aniline): The other product of urea bridge hydrolysis.

Photochemical Transformation Products:

Hydroxylated derivatives: Resulting from the substitution of the chlorine atom or addition of a hydroxyl group to the phenyl rings. rsc.orgnih.gov

Oxidized derivatives: Such as the corresponding carboxylic acid formed from the oxidation of the methyl group.

Products of urea bridge cleavage: Similar to biochemical degradation, leading to the formation of anilines.

Furthermore, the study of transformation products contributes to the development of more comprehensive analytical methods for environmental monitoring. It also informs the design of new compounds that are more readily biodegradable into benign substances.

Table 3: Predicted Transformation Products of this compound and their Significance

Transformation ProductPredicted Formation PathwayResearch Significance
4-Chloro-2-methylanilineBiochemical (hydrolysis), Photochemical (cleavage)Key indicator of urea bridge cleavage; potential for further transformation and binding to soil organic matter.
Phenylamine (Aniline)Biochemical (hydrolysis), Photochemical (cleavage)Indicates breakdown of the urea structure.
Hydroxylated Phenylurea DerivativesPhotochemical (photohydrolysis, oxidation)Indicates abiotic degradation; may have different toxicity and mobility compared to the parent compound.
Oxidized Methyl Group Derivatives (e.g., Carboxylic Acid)Photochemical (oxidation)Indicates photo-oxidation of the methyl substituent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-methylphenyl)-3-phenylurea, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a urea-forming reaction between 4-chloro-2-methylaniline and phenyl isocyanate. Use anhydrous conditions (e.g., THF or DCM as solvents) to minimize side reactions.
  • Step 2 : Optimize temperature (40–60°C) to balance reaction rate and byproduct formation. Excess phenyl isocyanate (1.2–1.5 equiv) improves urea formation efficiency.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Data : Typical yields range from 65% to 80%, with lower temperatures favoring selectivity but slower kinetics.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and hydrogen-bonding networks (e.g., N–H···O interactions in urea moiety). Compare with analogs like 1-(4-Cyanophenyl)-3-phenylurea for substituent effects .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The aromatic protons of the 4-chloro-2-methylphenyl group show distinct splitting patterns due to substituent positions.
  • FT-IR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity sites .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate intermediates and transition states. For example, explore nucleophilic substitution at the chloro-substituted phenyl ring under basic conditions .
  • Machine Learning : Train models on existing urea reaction datasets (e.g., solvent effects, catalysts) to predict optimal conditions for cross-coupling or functionalization. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for reactor design .
  • Validation : Cross-reference computational predictions with experimental LC-MS/MS data to confirm product formation pathways .

Q. How can researchers resolve contradictions in reported biological activity data for urea derivatives?

  • Methodology :

  • Meta-Analysis : Systematically compare datasets from peer-reviewed studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability), purity (>95% by HPLC), and solvent (DMSO vs. aqueous buffers).
  • Dose-Response Studies : Re-evaluate EC₅₀ values under standardized conditions. For example, discrepancies in herbicidal activity may arise from differences in plant species or application methods .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing chloro vs. methyl groups) with bioactivity using multivariate regression models .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

  • Methodology :

  • HPLC-MS : Use reverse-phase columns with MS detection to separate urea derivatives from byproducts (e.g., diarylthioureas). Optimize gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .
  • Membrane Technologies : Employ nanofiltration membranes (MWCO 300–500 Da) to concentrate the compound while removing smaller impurities .
  • Crystallization Screening : Test solvent/anti-solvent pairs (e.g., acetone/water) to improve crystal purity. Use XRPD to verify polymorphic stability .

Data Contradiction & Validation

Q. How should researchers address discrepancies in thermal stability data for this compound?

  • Methodology :

  • DSC/TGA Replication : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmosphere (N₂) to measure decomposition temperatures. Compare with literature values, noting heating rate differences (e.g., 10°C/min vs. 5°C/min) .
  • Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition. Inconsistent Eₐ values may indicate impurities or polymorphic variations .
  • Collaborative Validation : Share samples with independent labs for blind testing, ensuring standardized protocols .

Theoretical & Experimental Integration

Q. What hybrid approaches combine experimental and computational data to optimize urea derivative synthesis?

  • Methodology :

  • Feedback Loops : Use high-throughput experimentation (HTE) to generate reaction data (e.g., yields, selectivity), then refine computational models (e.g., transition state theory) iteratively .
  • In Silico Screening : Predict solvent effects (e.g., Kamlet-Taft parameters) using COSMO-RS simulations. Validate with experimental solubility tests in DMF, ethanol, and acetonitrile .
  • Case Study : A 2024 study integrated DFT-predicted activation barriers with HTE to reduce reaction optimization time by 40% for analogous ureas .

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Feasible Synthetic Routes

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1-(4-Chloro-2-methylphenyl)-3-phenylurea
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1-(4-Chloro-2-methylphenyl)-3-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.